Teicoplanin A2-5

Description

Properties

Molecular Formula |

C89H99Cl2N9O33 |

|---|---|

Molecular Weight |

1893.7 g/mol |

IUPAC Name |

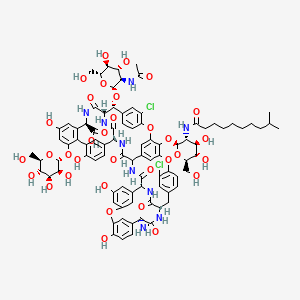

(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 |

InChI Key |

FHBQKTSCJKPYIO-NJAHZUARSA-N |

Isomeric SMILES |

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure & Functional Characterization of Teicoplanin A2-5

[1][2][3]

Executive Summary

Teicoplanin A2-5 (Synonyms: Teichomycin A2-5, Component 5) is the most hydrophobic and typically the highest molecular weight major congener within the teicoplanin complex produced by Actinoplanes teichomyceticus.[1][2][3] It is a lipoglycopeptide antibiotic that shares a conserved heptapeptide aglycone core with other teicoplanin factors but is distinguished by a specific fatty acid side chain: 9-methyldecanoic acid (iso-C11) attached to the glucosamine moiety.[1][2][3]

This structural feature significantly enhances its membrane-anchoring capability compared to vancomycin, resulting in superior potency against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3]

Structural Anatomy of Teicoplanin A2-5

The chemical architecture of Teicoplanin A2-5 is a hierarchical assembly of a rigid peptide scaffold, specific glycosylation patterns, and a critical lipid tail.[1][2][3]

The Heptapeptide Aglycone (Scaffold)

The core is a linear heptapeptide (Amino Acids 1–7) cross-linked by oxidative phenol coupling to form a rigid, cup-shaped binding pocket.[1][2][3]

-

AA1:

-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

AA2:

-Hydroxytyrosine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

AA3:

-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

AA4:

-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

AA5:

-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

AA6:

-Hydroxytyrosine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Key Structural Feature: The backbone is cross-linked via ether bonds (AA1–AA3, AA2–AA4, AA4–AA6) and a C-C bond (AA5–AA7), creating the rigid conformation necessary to bind the D-Ala-D-Ala target.[1][2][3]

Glycosylation Pattern

Three sugar moieties are attached to this backbone, increasing solubility and defining the "A2" class:

- -D-Mannose: Attached to AA7 (Dpg).

-

N-acetyl-

-D-glucosamine (GlcNAc): Attached to AA6.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

N-acyl-

-D-glucosamine: Attached to AA4. This is the attachment point for the distinguishing lipid tail.[2][3]

The Defining Lipid Tail (A2-5 Specificity)

The differentiator of Teicoplanin A2-5 from other congeners (A2-1 through A2-4) is the acyl group linked to the amine of the glucosamine on AA4.[1][2][3]

-

Identity: (Z)-4-decenoic acid (A2-1), 8-methylnonanoic acid (A2-2), etc.[1][2][3]

-

A2-5 Specific Identity: 9-methyldecanoic acid (iso-C11 fatty acid).[1][2][3]

-

Function: This aliphatic chain inserts into the bacterial cell membrane, localizing the antibiotic at the site of peptidoglycan synthesis.[2][3]

Structural Hierarchy Diagram

Figure 1: Hierarchical chemical assembly of Teicoplanin A2-5, highlighting the specific lipid tail attachment.[1][2][3]

Physicochemical Profile

The following data characterizes purified Teicoplanin A2-5.

| Property | Value / Description |

| IUPAC Name | Ristomycin A aglycone, 34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl- |

| Molecular Formula | |

| Molecular Weight | 1893.7 g/mol |

| Monoisotopic Mass | 1891.57 Da |

| Appearance | White to light-yellow amorphous powder |

| Solubility | Soluble in water (>50 mg/mL at pH >7), DMSO, Methanol; Insoluble in non-polar solvents (Hexane) |

| pKa Values | ~3.0 (Carboxyl), ~7.0 (Phenolic), ~9.0 (Amine) |

| UV Absorption | |

| Specific Rotation |

Mechanistic Biochemistry & SAR

The structural features of Teicoplanin A2-5 directly dictate its mechanism of action, which operates via a "Targeting and Anchoring" model.[2][3]

Binding Pocket (The "Warhead")

The heptapeptide core forms a hydrogen-bond network that specifically recognizes the D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II).[1][2][3]

-

Mechanism: Five hydrogen bonds lock the D-Ala-D-Ala substrate into the antibiotic's cleft.[1][2][3]

-

Result: Steric hindrance prevents Transglycosylases (TG) and Transpeptidases (TP) from polymerizing the cell wall, leading to cell lysis.[1][2][3]

Membrane Anchoring (The "Anchor")

The 9-methyldecanoic acid tail of A2-5 is critical for its enhanced activity compared to vancomycin.[1][2][3]

-

Lipophilicity: The iso-C11 tail inserts into the bacterial cytoplasmic membrane.[1][2]

-

Effect: This increases the local concentration of the antibiotic near the Lipid II targets and reduces the dissociation rate (

), effectively "trapping" the antibiotic at the site of action.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Dimerization: Unlike vancomycin, teicoplanin A2-5 does not strongly dimerize in solution but can form surface-associated oligomers that enhance cooperative binding.[1][2][3]

Figure 2: Mechanism of Action showing the dual role of the lipid anchor and the peptide binding pocket.[1][2][3]

Isolation & Characterization Protocols

For researchers isolating A2-5 from the commercial complex or fermentation broth, the following protocols ensure purity and identification.

Analytical HPLC Protocol

Separation of A2-5 from other congeners (A2-1 to A2-4) requires a gradient capable of resolving based on hydrophobicity (A2-5 is the most hydrophobic).[1][2][3]

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).[1][2][3]

-

Mobile Phase A: 0.2% Ammonium Formate in Water (pH 6.0).[1][2][3]

-

Gradient:

-

Expected Retention: A2-5 will elute last among the A2 complex components due to its longer/branched aliphatic chain.[1][2]

Mass Spectrometry Verification

-

Diagnostic Ion:

atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Doubly Charged:

atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Isotopic Pattern: Distinctive chlorine pattern due to two Cl atoms (Cl-35/Cl-37 ratio).[1][2][3]

NMR Characterization (600 MHz, DMSO-d6)

Key signals to confirm the A2-5 structure:

-

Fatty Acid Methyls: Doublet at

ppm (terminal isopropyl group of the iso-C11 chain).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Fatty Acid Methylene: Multiplet at

ppm (bulk methylene protons).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Anomeric Protons: Three distinct doublets between

ppm corresponding to the three sugar residues.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Aromatic Protons: Signals between

ppm representing the heptapeptide aromatic rings.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

References

-

PubChem. (2025).[1][2][3] Teicoplanin A2-5 (CID 16129712).[1][2][3] National Library of Medicine.[3] [Link][1][2][3]

-

Bernardi, A., et al. (1984).[1][2][3] "Chemistry of the teicoplanins." The Journal of Antibiotics, 37(12).[1][2][3] (Primary source for structural elucidation of the A2 complex).[1][2][3]

-

Barna, J. C., & Williams, D. H. (1984).[1][2][3] "The structure and mode of action of glycopeptide antibiotics of the vancomycin group." Annual Review of Microbiology, 38, 339-357.[1][2][3] [Link]

-

Malabarba, A., et al. (1984).[1][2][3] "Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov.[2][3][5][6] sp. VI. Chemical degradation: structure determination of the aglycone." The Journal of Antibiotics, 37(9), 988-999.[2][3]

-

DrugBank. (2025).[1][2][3] Teicoplanin (DB06149). [Link][1][2][3]

-

Jung, H. M., et al. (2009).[1][2][3] "Identification of Teicoplanin A2-1 to A2-5 by LC-MS/MS." Journal of Microbiology and Biotechnology, 19(4).[1][2][3] (Source for MS/HPLC protocols).

Sources

- 1. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. Teicoplanin-A2-5 | C89H99Cl2N9O33 | CID 16129712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teicoplanin A2-5 | 91032-38-1 [amp.chemicalbook.com]

- 6. shura.shu.ac.uk [shura.shu.ac.uk]

Technical Deep Dive: Teicoplanin A2-5 Physicochemical Properties and Analytical Characterization

This guide provides a technical deep dive into Teicoplanin A2-5, designed for researchers requiring precise physicochemical data and validated analytical protocols.

Executive Summary

Teicoplanin A2-5 (Synonyms: Teichomycin A2 factor 5) is the most lipophilic major component of the teicoplanin glycopeptide complex produced by Actinoplanes teichomyceticus. Distinguished by its specific 9-methyldecanoyl fatty acid side chain, A2-5 exhibits unique membrane-anchoring pharmacodynamics that differentiate it from vancomycin and other teicoplanin congeners (A2-1 through A2-4).[1] This guide details its molecular architecture, physicochemical constants, and a self-validating LC-MS/MS workflow for isolation and quantification.[1]

Part 1: Chemical Identity & Structural Architecture

Teicoplanin A2-5 is not a simple molecule; it is a lipoglycopeptide constructed on a heptapeptide scaffold.[1][2][3] Its structural integrity relies on the precise arrangement of three carbohydrate moieties and a critical lipid tail.

Molecular Constants

| Property | Value | Precision Note |

| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | Confirmed for the neutral molecule |

| Molecular Weight (Average) | 1893.7 g/mol | Suitable for gravimetric calculations |

| Monoisotopic Mass | 1891.5722 Da | Required for High-Res MS (HRMS) settings |

| CAS Number | 91032-38-1 | Specific to the A2-5 component |

| PubChem CID | 17748673 | Reference ID |

Structural Decomposition

The A2-5 molecule is a hierarchical assembly.[1] Unlike Vancomycin, the N-acyl-β-D-glucosamine moiety acts as a bridge for the fatty acid tail, which is the defining feature of the A2 series.[1][4]

-

Aglycone Core: A heptapeptide backbone (Teicoplanin A3-1 core) highly cross-linked by oxidative phenol coupling.[1][5]

-

Carbohydrate Domains:

-

The Critical Differentiator (Lipid Tail):

Structural Hierarchy Diagram

The following diagram visualizes the component assembly of Teicoplanin A2-5, distinguishing it from the generic complex.

Caption: Structural assembly of Teicoplanin A2-5. The red node highlights the glycosidic anchor, while the green node identifies the unique 9-methyldecanoyl lipid tail specific to A2-5.[1]

Part 2: Physicochemical Profile & Stability[1][3]

Understanding the solubility and stability profile is prerequisite for accurate stock preparation.

-

Solubility:

-

pKa Values:

-

Stability Warning: The glycosidic bond holding the acyl-glucosamine (and thus the lipid tail) is susceptible to hydrolysis in strong acid or base, converting A2-5 into the A3-1 core (loss of lipid and sugar) or A3-2 (loss of lipid only).[1][5] Avoid prolonged exposure to pH < 2 or > 10.

Part 3: Analytical Methodologies

Separating A2-5 from its congeners (A2-1 to A2-4) requires high-resolution chromatography because they differ only by minor variations in the lipid tail (e.g., methyl placement or chain length).[1][5]

Protocol 1: High-Resolution LC-MS Quantification

This protocol uses a C18 column with a specific gradient to resolve the lipophilic A2-5 from the earlier eluting A2-1/A2-2 components.[1]

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Hypersil Gold or equivalent), 1.9 µm, 100 x 2.1 mm.

Instrument Settings:

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 45°C (Higher temp improves mass transfer for large glycopeptides).[5]

-

Injection Vol: 2–5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 15% | Equilibration |

| 1.0 | 15% | Load |

| 8.0 | 45% | Linear Gradient (Separation of A2 congeners) |

| 8.1 | 95% | Wash |

| 10.0 | 95% | Wash |

| 10.1 | 15% | Re-equilibration |

MS Detection (Q-Exactive or Triple Quad):

-

Target Ion (A2-5):

-

Validation Criteria: A2-5 is typically the last or second to last major peak to elute due to the high hydrophobicity of the 9-methyldecanoyl chain.

Protocol 2: Purity Assessment Workflow

To verify the purity of an A2-5 standard, use the following logical workflow.

Caption: Analytical workflow for isolating Teicoplanin A2-5. Dual detection (UV/MS) is critical to distinguish A2-5 from non-UV absorbing impurities or isobaric interferences.[1][5]

Part 4: Biological Implications (SAR)[1][2]

The specific relevance of Teicoplanin A2-5 lies in its Structure-Activity Relationship (SAR).[1][5]

-

Membrane Anchoring: The 9-methyldecanoyl tail of A2-5 inserts into the bacterial cytoplasmic membrane.[1] This "membrane anchoring" effect increases the local concentration of the antibiotic near the peptidoglycan synthesis site (Lipid II).

-

Efficacy: Due to this lipophilicity, A2-5 generally exhibits a longer half-life and more potent bactericidal activity against certain resistant strains compared to the less lipophilic A2-1 component.[1][4]

-

Dimerization: The fatty acid tail facilitates the formation of dimers and higher-order oligomers, which enhances binding affinity to the D-Ala-D-Ala target via a cooperative chelate effect.[1]

References

-

FDA PrecisionFDA. Teicoplanin A2-5 Chemical Moieties and Molecular Formula. U.S. Food and Drug Administration.[6] Link[1]

-

PubChem. Teicoplanin A2-5 (CID 17748673) - Compound Summary.[1] National Center for Biotechnology Information. Link[1][5]

-

Bernareggi, A., et al. Teicoplanin metabolism in humans.[4][2] Antimicrobial Agents and Chemotherapy, 1992.[4][2] Link

-

Riva, E., et al. Chromatographic resolution of teicoplanin components.[4][7] Journal of Chromatography A. Link[5]

-

Santa Cruz Biotechnology. Teicoplanin A2-5 Product Data Sheet.[1]Link[1]

Sources

- 1. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Teicoplanin-A2-5 | C89H99Cl2N9O33 | CID 16129712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Teicoplanin A2-5 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. idcmjournal.org [idcmjournal.org]

- 7. researchgate.net [researchgate.net]

The Architectural Blueprint of a Last-Resort Antibiotic: Elucidating the Biosynthetic Pathway of Teicoplanin A2-5 in Actinoplanes teichomyceticus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Teicoplanin is a clinically vital lipoglycopeptide antibiotic, often reserved as a "last resort" for treating severe infections caused by multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Produced by the soil actinobacterium Actinoplanes teichomyceticus, teicoplanin is not a single molecule but a complex of related compounds.[3][4] The primary active component, Teicoplanin A2, is itself a mixture of five structurally similar molecules (A2-1 through A2-5), which are distinguished by the variable N-acyl side chain attached to a glucosamine moiety.[5][6] This lipid tail is crucial for its mechanism of action, anchoring the molecule to the bacterial membrane to enhance its inhibitory effect on cell wall synthesis.[7][8]

Understanding the intricate biosynthetic pathway of Teicoplanin A2-5 is paramount for the rational design of novel glycopeptide antibiotics through metabolic engineering and combinatorial biosynthesis. This guide provides a detailed exploration of the genetic and enzymatic machinery responsible for constructing this complex natural product, from the assembly of its peptide core to the final tailoring reactions that confer its potent biological activity.

The Genetic Locus: The Teicoplanin Biosynthetic Gene Cluster

The entire blueprint for teicoplanin production is encoded within a large biosynthetic gene cluster (BGC) in the A. teichomyceticus genome.[2] This genetic locus, spanning approximately 89-110 kilobase pairs (kb), is a dense constellation of genes orchestrating the assembly, modification, and transport of the antibiotic.[9][10]

Analysis of the BGC has identified around 49 putative open reading frames (ORFs).[9] These genes can be functionally categorized into several key groups:

-

Non-Ribosomal Peptide Synthetases (NRPSs): The core machinery responsible for assembling the heptapeptide backbone.

-

Tailoring Enzymes: A diverse suite of enzymes, including cytochrome P450 monooxygenases, glycosyltransferases, and an acyltransferase, that modify the peptide core to create the mature antibiotic.[9][10]

-

Resistance and Export: Proteins that protect the producing organism from its own antibiotic and transport the final product out of the cell, such as ABC transporters.[10]

-

Regulatory Elements: Genes that control the timing and level of expression of the entire cluster.[11]

-

Precursor Supply: Enzymes involved in generating the non-proteinogenic amino acid building blocks required for the peptide core.

Part 1: The Assembly Line - Non-Ribosomal Peptide Synthesis of the Heptapeptide Core

Unlike proteins, the teicoplanin backbone is not synthesized by ribosomes. Instead, it is constructed by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[12][13] This NRPS acts as a molecular assembly line, composed of seven distinct modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain.[14] These seven modules are distributed across four large proteins: Tcp9, Tcp10, Tcp11, and Tcp12.[14][15]

Each NRPS module contains a conserved set of domains that perform specific functions:

-

Adenylation (A) Domain: Selects the correct amino acid precursor from the intracellular pool and activates it using ATP.[12]

-

Thiolation (T) Domain (or Peptidyl Carrier Protein): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.[16]

The assembly line synthesizes a linear heptapeptide using several non-proteinogenic amino acids, including 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and chlorinated tyrosine derivatives, which are essential for the final structure and activity.[4]

Caption: NRPS assembly line for the teicoplanin heptapeptide core.

Part 2: Sculpting the Core - Cyclization and Maturation of the Aglycone

Once the linear heptapeptide is synthesized and released from the NRPS, it is not yet active. It must undergo a critical series of tailoring reactions, the first of which is oxidative cross-linking to form the rigid, basket-like aglycone core.[4] This transformation is catalyzed by a dedicated set of four cytochrome P450 monooxygenases (OxyA, OxyB, OxyC, and OxyE).[14] These enzymes introduce four ether and carbon-carbon bonds between the aromatic side chains of the amino acid residues, creating the distinctive four-ring system that is essential for binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors.[4][7][8]

Caption: P450-mediated cyclization of the linear peptide to the aglycone.

Part 3: The Final Decorations - Glycosylation and Acylation Cascade

The teicoplanin aglycone is the scaffold upon which the final, activity-defining modifications are made. A highly orchestrated series of glycosylation and acylation events attaches three sugar moieties and a lipid tail, culminating in the mature Teicoplanin A2-5 molecule.[4] These steps are catalyzed by specific glycosyltransferases (GTFs) and an acyltransferase found within the BGC.[17]

The proposed sequence of these final tailoring steps is as follows:

-

First Glycosylation: The glycosyltransferase Tei10 * attaches an N-acetylglucosamine (GlcNAc) molecule to the hydroxyl group of the 4-Hpg residue at position 4 of the peptide core.[4][9]

-

Deacetylation: The enzyme Tei2 * removes the acetyl group from this newly attached sugar, preparing it for the next step.[4]

-

Acylation: This is the key diversification step. The acyltransferase Tei11 * transfers a fatty acyl chain from an acyl-CoA donor to the free amino group of the glucosamine on residue 4.[4][9] The specific fatty acid attached determines the final A2 component. For Teicoplanin A2-5, this is a 9-methyldecanoyl group.[18] The pool of available fatty acyl-CoAs can be influenced by fermentation media precursors.[6]

-

Second Glycosylation: A second GTF, Tei1 *, adds another GlcNAc molecule, this time to the β-hydroxyl group of the 3-chloro-β-hydroxytyrosine residue at position 6.[4][9]

-

Third Glycosylation: Finally, the GTF Tei3 * attaches a D-mannose sugar to the hydroxyl group of the chlorinated tyrosine at position 7, completing the biosynthesis.[4]

| Enzyme | Gene (ORF) | Function | Substrate | Product |

| Tei10 | orf10 | Glycosyltransferase | Teicoplanin Aglycone | GlcNAc-Aglycone |

| Tei2 | orf2 | Deacetylase | GlcNAc-Aglycone | GlcN-Aglycone |

| Tei11 | orf11 | Acyltransferase | GlcN-Aglycone + Acyl-CoA | Acyl-GlcN-Aglycone |

| Tei1 | orf1 | Glycosyltransferase | Acyl-GlcN-Aglycone | GlcNAc-(Acyl-GlcN)-Aglycone |

| Tei3 | Not specified | Glycosyltransferase | GlcNAc-(Acyl-GlcN)-Aglycone | Mature Teicoplanin |

| Table 1: Key enzymes involved in the post-aglycone tailoring of Teicoplanin. |

digraph "Teicoplanin_Tailoring_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, minlen=2];Aglycone [label="Teicoplanin\nAglycone", fillcolor="#F1F3F4"]; Step1 [label="GlcNAc-Aglycone\n(on Res 4)", fillcolor="#E8F0FE"]; Step2 [label="GlcN-Aglycone\n(on Res 4)", fillcolor="#E8F0FE"]; Step3 [label="Acyl-GlcN-Aglycone\n(on Res 4)", fillcolor="#E8F0FE"]; Step4 [label="GlcNAc-(Acyl-GlcN)-Aglycone\n(on Res 6)", fillcolor="#E8F0FE"]; Step5 [label="Mature Teicoplanin\n(Mannose on Res 7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aglycone -> Step1 [label="Tei10*\n(+ GlcNAc)"]; Step1 -> Step2 [label="Tei2*\n(- Acetyl)"]; Step2 -> Step3 [label="Tei11*\n(+ Acyl Chain)"]; Step3 -> Step4 [label="Tei1*\n(+ GlcNAc)"]; Step4 -> Step5 [label="Tei3*\n(+ Mannose)"];

}

Caption: Sequential tailoring reactions from aglycone to mature teicoplanin.

Experimental Protocol: Functional Verification of a Glycosyltransferase

To validate the function of a putative enzyme in the biosynthetic pathway, heterologous expression and in vitro assays are indispensable tools. The following protocol outlines a representative workflow for confirming the activity of a teicoplanin glycosyltransferase, such as Orf1 (Tei1*).[9]

Objective: To demonstrate that the protein product of the orf1 gene from A. teichomyceticus catalyzes the transfer of N-acetylglucosamine to the teicoplanin pseudoaglycone.

Materials:

-

Expression vector (e.g., pET series) and E. coli expression host (e.g., BL21(DE3)).

-

PCR primers for orf1 amplification.

-

Restriction enzymes and T4 DNA ligase.

-

Ni-NTA affinity chromatography column for His-tag purification.

-

Teicoplanin pseudoaglycone (substrate).

-

UDP-N-acetylglucosamine (UDP-GlcNAc) (sugar donor).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

HPLC system with a C18 reverse-phase column.

-

Mass spectrometer (e.g., ESI-MS).

Methodology:

-

Cloning:

-

Amplify the orf1 gene from A. teichomyceticus genomic DNA using PCR with primers incorporating restriction sites.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the orf1 insert into the vector and transform into E. coli cloning cells. Verify the construct by sequencing.

-

-

Protein Expression and Purification:

-

Transform the verified plasmid into an E. coli expression host.

-

Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

-

Harvest the cells by centrifugation, lyse them (e.g., by sonication), and clarify the lysate.

-

Purify the His-tagged Orf1 protein from the soluble fraction using Ni-NTA affinity chromatography.

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

In Vitro Enzymatic Assay:

-

Set up a reaction mixture containing: purified Orf1 enzyme, teicoplanin pseudoaglycone substrate, UDP-GlcNAc, and reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

-

Include negative controls (e.g., no enzyme, no UDP-GlcNAc) to ensure the observed activity is specific.

-

-

Product Analysis:

-

Stop the reaction (e.g., by adding methanol).

-

Analyze the reaction mixture by reverse-phase HPLC. Compare the chromatogram to the negative controls to identify any new product peaks.

-

Collect the product peak and analyze it by mass spectrometry to confirm that its mass corresponds to the teicoplanin pseudoaglycone plus one GlcNAc moiety.

-

This self-validating system, where a new product is formed only in the presence of all components (enzyme, substrate, and sugar donor) and its identity is confirmed by mass spectrometry, provides definitive evidence of the enzyme's function.

Conclusion: A Pathway to New Antibiotics

The biosynthesis of Teicoplanin A2-5 is a masterclass in microbial metabolic engineering. It begins with a non-ribosomal peptide synthetase assembly line that constructs a heptapeptide backbone from both standard and unusual amino acids. This linear precursor is then intricately folded and cross-linked by P450 enzymes to form the rigid aglycone. Finally, a cascade of highly specific tailoring enzymes decorates this core with sugars and a lipid tail, yielding the mature, potent antibiotic.

A thorough understanding of this pathway, from the gene to the final molecule, provides a powerful toolkit for drug development. By manipulating the NRPS modules, altering the tailoring enzymes, or feeding precursor molecules, it is possible to generate novel teicoplanin analogs.[17] This field of combinatorial biosynthesis holds the promise of creating next-generation glycopeptides with improved efficacy, novel mechanisms of action, and the ability to overcome the growing challenge of antibiotic resistance.

References

-

Bioaustralis Fine Chemicals. Teicoplanin A2-5.

-

Li, T. L., et al. (2004). Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase. Chemistry & Biology.

-

ResearchGate. Time courses of teicoplanin production, cell growth, total sugar, and...

-

Wikipedia. Actinoplanes teichomyceticus.

-

Santa Cruz Biotechnology. Teicoplanin A2-5.

-

Frontiers. Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L.

-

PubChem. Teicoplanin A2-5.

-

Google Patents. US7432080B2 - Process for the production of teicoplanin.

-

Wikipedia. Teicoplanin.

-

National Institutes of Health. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach.

-

PubMed. Teicoplanin biosynthesis genes in Actinoplanes teichomyceticus.

-

PubMed. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes.

-

MDPI. The Impact of Heterologous Regulatory Genes from Lipodepsipeptide Biosynthetic Gene Clusters on the Production of Teicoplanin and A40926.

-

YouTube. Understanding Teicoplanin and Its Medical Applications (4 Minutes).

-

MIBiG. BGC0000440.

-

ResearchGate. The central steps in teicoplanin biosynthesis are peptide synthesis by...

-

PubMed. Changes in the pharmacokinetics of teicoplanin in patients with hyperglycaemic hypoalbuminaemia: Impact of albumin glycosylation on the binding of teicoplanin to albumin.

-

SpringerLink. Production of teicoplanin by Actinoplanes teichomyceticus in continuous fermentation.

-

PubMed. Characterization of the Post-Assembly Line Tailoring Processes in Teicoplanin Biosynthesis.

-

Monash University. Understanding the early stages of peptide formation during the biosynthesis of teicoplanin and related glycopeptide antibiotics.

-

ResearchGate. Self-Association of the glycan antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics.

-

SpringerLink. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin.

-

ACS Publications. Teicoplanin Nonribosomal Peptide Synthetase Is Unable to Incorporate Alpha-Ketoacid Building Blocks.

-

ACS Publications. X-ray Crystal Structure of Teicoplanin A2-2 Bound to a Catalytic Peptide Sequence via the Carrier Protein Strategy.

-

Nature. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actinoplanes teichomyceticus - Wikipedia [en.wikipedia.org]

- 4. Teicoplanin - Wikipedia [en.wikipedia.org]

- 5. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Teicoplanin biosynthesis genes in Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BGC0000440 [mibig.secondarymetabolites.org]

- 16. research.monash.edu [research.monash.edu]

- 17. Characterization of the Post-Assembly Line Tailoring Processes in Teicoplanin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of action of Teicoplanin A2-5 on bacterial cell walls

Content Type: Technical Whitepaper / Experimental Guide Target Audience: Senior Researchers, Medicinal Chemists, and Microbiologists[1]

Executive Summary: The Lipoglycopeptide Advantage

Teicoplanin A2-5 represents the pinnacle of natural lipoglycopeptide evolution. While it shares the core heptapeptide scaffold with vancomycin, its distinct mechanism is defined by a critical structural addition: a 9-methyldecanoyl (iso-C11) fatty acid side chain .[1][2]

Unlike vancomycin, which relies solely on diffusion-limited binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, Teicoplanin A2-5 utilizes a dual-binding mode .[1][2] The lipid tail anchors the molecule into the bacterial cell membrane, reducing the dimensionality of target search from 3D (bulk solution) to 2D (membrane surface). This "membrane targeting" mechanism increases the local concentration of the antibiotic at the site of cell wall synthesis, resulting in superior potency and unique kinetics.

This guide details the molecular mechanics of this interaction, provides comparative data against vancomycin, and outlines a self-validating Surface Plasmon Resonance (SPR) protocol to quantify these membrane-dependent interactions.[1]

Molecular Architecture & Mode of Action

The Structural Differentiator

Teicoplanin A2-5 is the most hydrophobic major component of the teicoplanin complex. Its efficacy is driven by two distinct domains functioning cooperatively:[2]

-

The Glycopeptide Core (The Warhead): A heptapeptide backbone that forms five hydrogen bonds with the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of Lipid II (the peptidoglycan precursor).[1][2] This physically occludes the substrate from Transglycosylases (TG) and Transpeptidases (TP).[2]

-

The Lipid Tail (The Anchor): A 9-methyldecanoyl chain attached to the glucosamine sugar. This tail inserts into the bacterial cytoplasmic membrane.

Mechanism: The "Surface Concentration" Effect

The binding event follows a specific kinetic sequence:

-

Partitioning: The lipophilic tail inserts into the outer leaflet of the bacterial membrane.

-

Lateral Diffusion: The anchored antibiotic diffuses laterally along the membrane surface.

-

Target Engagement: The glycopeptide core binds to the D-Ala-D-Ala stem of Lipid II.[3]

This mechanism creates a "chelate effect," where the off-rate (

Visualization of the Pathway

The following diagram illustrates the transition from solution to membrane-anchored inhibition.

Caption: Schematic of Teicoplanin A2-5 mechanism. The lipid tail anchors to the membrane (Step 1), facilitating lateral diffusion (Step 2) and high-affinity capture of Lipid II (Step 3).[1][2]

Quantitative Dynamics: A2-5 vs. Vancomycin[1][2]

The following data highlights why the lipid tail matters. While the intrinsic affinity for the peptide is similar, the functional affinity in the presence of membranes differs significantly.

| Parameter | Vancomycin | Teicoplanin A2-5 | Mechanistic Implication |

| Ligand | D-Ala-D-Ala | D-Ala-D-Ala | Identical primary target.[1][2][4] |

| Binding Constant ( | ~1.0 - 5.0 | ~0.5 - 2.0 | Similar affinity in free solution [1]. |

| Membrane Affinity ( | Negligible | High ( | A2-5 concentrates at the reaction site [2].[2] |

| Half-Life ( | 4-6 Hours | 70-100 Hours | Lipophilicity drives tissue/protein binding [3].[2] |

| Activity vs. VanB Enterococci | Resistant | Susceptible | Steric differences allow A2-5 to bypass VanB sensor [4].[1][2] |

Experimental Validation: Liposome-Based SPR Protocol

To validate the mechanism of Teicoplanin A2-5, one must decouple membrane binding from peptide binding . The following Surface Plasmon Resonance (SPR) protocol uses an L1 chip (lipophilic) to mimic the bacterial surface.

Protocol Logic

-

Objective: Quantify the membrane affinity contribution of the iso-C11 tail.

-

Control: Vancomycin (should show no binding to pure lipid vesicles).[1][2]

-

Experimental: Teicoplanin A2-5 (should show stable association).

Step-by-Step Methodology

Reagents:

-

Running Buffer: HBS-N (10 mM HEPES, 150 mM NaCl, pH 7.4).[1][2] Note: Avoid surfactants like P20, as they interfere with the lipid tail.

-

Liposomes: Large Unilamellar Vesicles (LUVs) composed of POPC/POPG (7:3 ratio) to mimic bacterial charge.[1][2] Extruded through 100 nm filters.[2]

-

Chip: Cytiva Sensor Chip L1 (carboxymethylated dextran with lipophilic anchors).[1][2]

Workflow:

-

Chip Preparation:

-

Analyte Injection (Kinetic Cycle):

-

Regeneration:

-

Data Analysis:

Protocol Visualization

Caption: Workflow for measuring lipoglycopeptide-membrane interactions using an L1 SPR sensor chip.

Resistance Considerations: VanA vs. VanB

Understanding the mechanism explains the resistance profile:

-

VanA Resistance: Bacteria reprogram cell wall synthesis to terminate in D-Ala-D-Lac (Lactate) instead of D-Ala-D-Ala.[1][2] This removes a critical hydrogen bond (NH...O=C), reducing binding affinity by ~1000-fold.[1][2] Result: Teicoplanin A2-5 loses efficacy [5].[1][2]

-

VanB Resistance: Inducible resistance often triggered by Vancomycin.[2] However, Teicoplanin A2-5 is often effective against VanB strains.[1][2]

-

Why? The VanB sensor kinase (VanS_B) detects Vancomycin but often fails to detect Teicoplanin due to steric hindrance caused by the lipid tail or the specific conformation of the Teicoplanin aggregates. Consequently, the resistance genes are not switched on, and Teicoplanin remains effective [4].

-

References

-

Thermodynamic parameters for Ac-D-Ala binding to teicoplanin. ResearchGate. Available at: [Link][1][2]

-

Teicoplanin A2-5 Structure and Lipid Characterization. PubChem. Available at: [Link][1][2]

-

Teicoplanin vs Vancomycin Pharmacokinetics. NIH / PubMed.[2] Available at: [Link][1][2]

-

Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor. PubMed Central. Available at: [Link]

-

Structure of the complex between teicoplanin and a bacterial cell-wall peptide. NIH / PubMed Central. Available at: [Link]

Sources

Technical Deep Dive: Teicoplanin A2-5 – Physicochemical Characterization and Bioanalytical Applications

[1][2]

Executive Summary

Teicoplanin A2-5 (Synonyms: Teichomycin A2 factor 5) is a lipoglycopeptide antibiotic and one of the five major components of the Teicoplanin complex produced by Actinoplanes teichomyceticus.[1][2] Among the A2 complex components (A2-1 through A2-5), A2-5 is distinguished by its specific fatty acid side chain—9-methyldecanoic acid (iso-C11:0) —attached to the glucosamine moiety.[3][1] This structural feature renders A2-5 the most lipophilic and non-polar congener in the standard complex, significantly influencing its membrane anchoring capability, micelle formation kinetics, and pharmacokinetic profile compared to its analogues.[1]

This guide details the physicochemical properties, structural activity relationships (SAR), and validated analytical protocols for Teicoplanin A2-5, designed for researchers in antimicrobial discovery and pharmaceutical analysis.[1]

Chemical Identity & Structural Architecture[1][2]

Teicoplanin A2-5 shares a conserved heptapeptide aglycone core with other teicoplanin factors but differs critically in the N-acyl substituent on the

Physicochemical Constants[1][2]

| Property | Data |

| IUPAC Name | Ristomycin A aglycone, 34-O-[2-(acetylamino)-2-deoxy- |

| CAS Number | 91032-38-1 |

| Molecular Formula | |

| Molecular Weight | 1893.7 g/mol |

| Exact Mass | 1891.57 Da |

| Side Chain | 9-methyldecanoyl (iso-C11:[3][1][2][4][5][6][7][8][9]0) |

| pKa (Approx) | ~3.5 (Carboxyl), ~7.2 (Amino), ~9-10.5 (Phenolic OHs) |

| Solubility | Soluble in DMSO, DMF, MeOH; pH-dependent solubility in water (forms micelles >1 mg/mL) |

| Appearance | Amorphous white to yellowish powder |

Structural Diagram: The A2-5 Specificity

The following diagram illustrates the hierarchical structure of Teicoplanin A2-5, isolating the variable lipid tail that defines its identity.

Caption: Structural decomposition of Teicoplanin A2-5 highlighting the iso-C11:0 lipid tail attached to the glucosamine unit, which drives lipophilicity.[3][1]

Mechanism of Action & Structure-Activity Relationship (SAR)[1][2]

Teicoplanin A2-5 exhibits a dual mechanism of action that differentiates it from non-lipoglycopeptides like Vancomycin.

The "Membrane Anchoring" Hypothesis

While the aglycone core binds the bacterial cell wall target, the 9-methyldecanoyl tail of A2-5 inserts into the bacterial cytoplasmic membrane.[1] This "anchoring" effect:

-

Increases Affinity: Localizes the antibiotic near the target peptidoglycan precursors.[10]

-

Enhances Potency: A2-5 is often 5-10x more active than vancomycin against certain Enterococci due to this lipid-mediated concentration effect.[3][1]

-

Promotes Dimerization: The lipid tails facilitate the formation of head-to-tail dimers and higher-order micelles, which bind the target cooperatively.[3][1]

Target Binding Pathway

The core heptapeptide forms a "binding pocket" that complexes with the D-Ala-D-Ala terminus of the Lipid II peptidoglycan precursor via five hydrogen bonds.[3][1] This steric occlusion prevents:

-

Transglycosylation: Elongation of the peptidoglycan chain.

-

Transpeptidation: Cross-linking of the cell wall.

Caption: Dual-action mechanism: The lipid tail anchors A2-5 to the membrane, positioning the core to block D-Ala-D-Ala cell wall precursors.[3][1]

Analytical Characterization Protocols

Due to the structural similarity between A2-5 and other components (A2-2, A2-3, A2-4), high-resolution separation is required.[3][1]

HPLC Quantification Protocol

Objective: Isolate and quantify Teicoplanin A2-5 from the complex or biological fluids.[3][1] Note: A2-5 is the most retained (hydrophobic) of the major components on Reverse Phase (RP) columns.[1]

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) or C18-PFP (Mixed Mode) |

| Mobile Phase A | 10 mM Sodium Phosphate buffer (pH 6.[3][1]0) or 0.2% Ammonium Formate |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Profile | 0-20 min: 15% → 40% B (Linear Gradient); 20-25 min: 40% → 60% B |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV @ 240 nm (standard) or 220 nm (high sensitivity) |

| Retention Order | A3-1 (Core) < A2-1 < A2-2 < A2-3 < A2-4 < A2-5 (Latest eluting) |

Mass Spectrometry (MS) Identification

For definitive identification, LC-MS/MS is superior to UV.[1]

-

Ionization: ESI Positive Mode (

or -

Parent Ion (A2-5): m/z ~947.8 (

).[3][1] -

Key Fragmentation: Loss of sugars. The loss of the N-acyl-glucosamine (with the iso-C11 tail) confirms the specific A2-5 identity compared to the core.[3][1]

Caption: Analytical workflow for the isolation and identification of Teicoplanin A2-5 using HPLC-UV/MS.

Stability & Handling

-

Storage: Lyophilized powder is stable at -20°C for >4 years.[3][1]

-

Reconstitution: Avoid vigorous shaking (foaming risk due to amphiphilic nature).[1] Roll the vial gently.

-

pH Stability: Most stable at pH 6.0–7.0. Hydrolysis of the sugar moieties (forming the A3 core) occurs at low pH (<3) or high temperature.[1]

References

-

PubChem. (2025).[4][5] Teicoplanin A2-5 Compound Summary. National Library of Medicine. [Link][1]

-

Bernareggi, A., et al. (1992).[7][11] Teicoplanin metabolism in humans. Antimicrobial Agents and Chemotherapy.[6][7][11] [Link]

-

García-Gómez, D., et al. (2020).[1] Quantification of teicoplanin in plasma by LC-MS with online sample clean-up. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Jung, L., et al. (2021). Quantification of Teicoplanin Using the HPLC-UV Method. Pharmaceutics. [Link]

Sources

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Teicoplanin A2-4 | C89H99Cl2N9O33 | CID 17748672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. phw.nhs.wales [phw.nhs.wales]

- 10. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Teicoplanin A2-5: Discovery, Structural Characterization, and Therapeutic Mechanism

Executive Summary

Teicoplanin A2-5 represents a pivotal evolution in glycopeptide antibiotic chemistry.[1][2] Originally isolated from Actinoplanes teichomyceticus in 1978, it is the most lipophilic major component of the teicoplanin complex (Targocid®).[1] Unlike its predecessor vancomycin, Teicoplanin A2-5 possesses a critical fatty acid side chain—specifically a 9-methyldecanoyl group —attached to the glucosamine moiety.[1][2] This "lipid anchor" confers superior tissue penetration and a prolonged half-life, fundamentally altering the pharmacokinetics of glycopeptide therapy.[1] This guide provides an exhaustive technical analysis of its discovery, structural elucidation, isolation protocols, and mechanism of action.[1]

Historical Genesis: The Search for "Vancomycin Plus"[1]

By the mid-1970s, the clinical limitations of vancomycin—specifically its nephrotoxicity and poor tissue penetration—necessitated the search for next-generation glycopeptides.[1] The breakthrough occurred in 1978 at the research laboratories of Gruppo Lepetit (now part of Sanofi) in Milan, Italy.

The Discovery Pipeline

The discovery originated from a soil sample collected in Nimodi Village, Indore, India .[1] Scientists isolated a novel actinomycete, designated Actinoplanes teichomyceticus (ATCC 31121).[1][3] Fermentation broths yielded a complex of antibiotics originally named "Teichomycin."

-

Teichomycin A1: A phosphorus-containing antibiotic (later discarded).[1][3][2]

-

Teichomycin A2: A glycopeptide complex (later renamed Teicoplanin).[1][3][4][5][6][][8]

The A2 complex was found to be a mixture of five closely related lipoglycopeptides (A2-1 through A2-5), sharing a common heptapeptide core but differing in the fatty acid side chain.[1][4][5][9]

Figure 1: The historical discovery pipeline from soil isolation to purified component.[1][3][2][9]

Structural Anatomy of Teicoplanin A2-5

Teicoplanin A2-5 (C₈₉H₉₉Cl₂N₉O₃₃) is distinguished by its specific lipid tail.[1][3][2] While the heptapeptide backbone is conserved across the complex, the N-acyl substituent on the glucosamine residue varies.[1]

The Lipoglycopeptide Core

The molecule consists of a linear heptapeptide backbone of seven aromatic amino acids, cross-linked to form a rigid cup-shaped structure.[1]

-

Aglycone: The core peptide scaffold.[5]

-

Carbohydrates: Three sugar moieties are attached:

The Critical Differentiator: The Fatty Acid Tail

In component A2-5, the amino group of the glucosamine on residue 4 is acylated with 9-methyldecanoic acid .[1]

| Component | Fatty Acid Side Chain (R) | Molecular Weight (Da) | Lipophilicity (Rel.)[1][3] |

| A2-1 | (Z)-4-decenoic acid | 1879.7 | Low |

| A2-2 | 8-methylnonanoic acid | 1879.7 | Moderate |

| A2-3 | n-decanoic acid | 1879.7 | Moderate |

| A2-4 | 8-methyldecanoic acid | 1893.7 | High |

| A2-5 | 9-methyldecanoic acid | 1893.7 | Highest |

Table 1: Structural comparison of the major Teicoplanin A2 components.[10] A2-5 contains the iso-branched C11 fatty acid tail.[1][3][2]

Technical Deep Dive: Isolation & Purification

The isolation of pure A2-5 from the fermentation broth requires a multi-step chromatographic approach due to the structural similarity of the A2 congeners.

Fermentation Protocol

-

Medium: Glucose-asparagine or oatmeal-based medium.

-

Conditions: Aerobic submerged culture, 28°C, pH 7.0–7.4, 120 hours.

Extraction and Preliminary Purification[1]

-

Filtration: Mycelium is separated from the broth.

-

Resin Adsorption: The filtered broth is passed through a hydrophobic interaction resin (e.g., Diaion HP-20 ).[1] Teicoplanin binds due to its lipid tail.[1][5]

-

Elution: Elute with a gradient of Methanol/Water (30% to 80% MeOH).

-

Precipitation: The active fraction is concentrated and precipitated with acetone to yield the "Crude Teicoplanin Complex."

High-Performance Liquid Chromatography (HPLC) Isolation of A2-5

To separate A2-5 from A2-2 (the most abundant) and A2-4 (isobaric isomer), reverse-phase HPLC is required.[1][3][2]

Protocol:

-

Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 5 µm).[1][3][2]

-

Mobile Phase A: 0.02 M NaH₂PO₄ / Acetonitrile (95:5), pH 6.0.[1][3]

-

Mobile Phase B: 0.02 M NaH₂PO₄ / Acetonitrile (25:75), pH 6.0.[1][3]

-

Gradient: Linear gradient from 8% B to 45% B over 40 minutes.

-

Flow Rate: 1.5 mL/min.[1]

-

Detection: UV at 254 nm.[1]

Result: A2-5 typically elutes last among the major components due to the high lipophilicity of the 9-methyldecanoyl chain.[1]

Mechanism of Action: The "Anchor and Bind" Model

Teicoplanin A2-5 exhibits a dual mechanism that distinguishes it from vancomycin. This is often described as the "Membrane Anchoring" effect.[1]

Primary Inhibition (The Binding Event)

Like vancomycin, Teicoplanin A2-5 binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II).[1][3][2] This steric occlusion prevents:

-

Transglycosylation: Polymerization of the glycan chain.

-

Transpeptidation: Cross-linking of the peptide chains.

The Lipid Effect (The Anchoring Event)

The 9-methyldecanoyl tail of A2-5 inserts into the bacterial cell membrane.[1] This localization concentrates the antibiotic at the site of cell wall synthesis, effectively lowering the dissociation constant (

Figure 2: The "Anchor and Bind" mechanism of Teicoplanin A2-5.[1][3][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the potency of purified A2-5 against MRSA.[1]

-

Preparation: Dissolve purified A2-5 in DMSO to 1 mg/mL stock.

-

Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 0.06 – 64 µg/mL.[1]

-

Inoculum: Prepare S. aureus (ATCC 29213) suspension to 5 x 10⁵ CFU/mL.

-

Incubation: 35°C for 16-20 hours in ambient air.

-

Readout: The MIC is the lowest concentration showing no visible growth.[1]

References

-

Parenti, F., et al. (1978).[1][3][11] "Teichomycins, new antibiotics from Actinoplanes teichomyceticus nov.[1][6] sp. I. Description of the producer strain, fermentation studies and biological properties." The Journal of Antibiotics, 31(4), 276-283.[1][3] Link

-

Borghi, A., et al. (1984).[1][3][10] "Teicoplanins, new glycopeptide antibiotics from Actinoplanes teichomyceticus nov.[1][6][12] sp. IV.[1][10][11] Separation and characterization of the components of teicoplanin (teichomycin A2)."[8][10][13] The Journal of Antibiotics, 37(6), 615-620.[1][3] Link

-

Coronelli, C., et al. (1987).[1][3] "Teicoplanin: chemical, physico-chemical and biological properties."[1][2][14] Farmaco, 42(10), 767-786.[1][3][2] Link

-

Barna, J. C., & Williams, D. H. (1984).[1][3] "The structure and mode of action of glycopeptide antibiotics of the vancomycin group." Annual Review of Microbiology, 38, 339-357.[1][2] Link

-

Jung, H. M., et al. (2009).[1][3] "Identification of the fatty acid side chains of teicoplanin." Journal of Microbiology and Biotechnology, 19(1), 1-6.[1][3] Link

Sources

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Teicoplanin A2-5 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 8. researchgate.net [researchgate.net]

- 9. shura.shu.ac.uk [shura.shu.ac.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Teicoplanin biosynthesis genes in Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of Teicoplanin A2-5

This technical guide details the spectroscopic characterization of Teicoplanin A2-5 , a specific lipoglycopeptide congener within the Teicoplanin complex. It is designed for analytical scientists and process engineers requiring precise structural validation and quantitative analysis.

Executive Summary

Teicoplanin A2-5 (CAS: 91032-38-1) is the most hydrophobic major congener of the Teicoplanin complex produced by Actinoplanes teichomyceticus.[1] Structurally, it consists of a heptapeptide core glycosylated with three sugar moieties, distinguished specifically by a (Z)-4-decenoic acid or 9-methyldecanoic acid tail (depending on specific strain variant/nomenclature, but A2-5 is canonically defined by the 9-methyldecanoyl side chain in most pharmacopeial contexts).[1]

Precise spectroscopic data (NMR, IR, UV-Vis) is critical for distinguishing A2-5 from its structural analogs (A2-2, A2-3) during Process Analytical Technology (PAT) and Quality Control (QC) workflows.[1] This guide provides a self-validating framework for its identification.

Molecular Architecture & Logic

Before interpreting spectra, one must understand the signal sources. Teicoplanin A2-5 is an amphiphilic molecule.[1]

-

Chromophores (UV): The heptapeptide core contains aromatic amino acids (hydroxyphenylglycine, dihydroxyphenylglycine) responsible for

transitions.[1] -

Dipoles (IR): The amide backbone and abundant hydroxyl groups dominate the IR spectrum.

-

Magnetic Nuclei (NMR): The rigid peptide core creates a distinct "fingerprint" in the aromatic/anomeric region (4.0–9.0 ppm), while the lipid tail provides a flexible aliphatic signature (0.8–2.5 ppm).[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity logic used to assign NMR signals.

Caption: Causal relationship between Teicoplanin A2-5 structural domains and their resulting spectroscopic signatures.

UV-Vis Spectroscopy

UV-Vis is the primary tool for quantification but lacks specificity for congener differentiation.[1]

Quantitative Parameters

| Parameter | Value / Characteristic | Notes |

| 278–280 nm | Primary aromatic absorption (Trp/Tyr analogs).[1] | |

| Shoulder | ~295–300 nm | Phenolic ionization (pH dependent). |

| Detection Limit | ~0.5 µg/mL | Using HPLC-DAD. |

| Extinction Coefficient | At 280 nm in aqueous buffer (pH 7.0).[1] |

Experimental Protocol: Extinction Coefficient Determination

Objective: Verify concentration of purified A2-5 stock.

-

Preparation: Dissolve ~10 mg accurately weighed Teicoplanin A2-5 in 10.0 mL of Phosphate Buffer (pH 7.0).

-

Blanking: Use the same buffer as a blank.

-

Scan: Record spectrum from 200 nm to 400 nm.

-

Calculation: Use Beer-Lambert Law (

).-

Note: Purity must be verified by HPLC prior to calculation, as A2-2 and A2-5 have similar extinction coefficients.[1]

-

Infrared (IR) Spectroscopy

IR is used for "Fingerprint" identification (USP <197K>).[1] The spectrum is dominated by the peptide backbone.

Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Structural Origin |

| 3200–3400 | O-H / N-H Stretch | Broad band due to sugars and phenolic -OH. |

| 2920, 2850 | C-H Stretch (Aliphatic) | Critical: Stronger in A2-5 than A3-1 due to the lipid tail.[1] |

| 1655 | Amide I (C=O[1] Stretch) | Peptide backbone. |

| 1590–1610 | Aromatic C=C | Phenolic rings (chlorinated). |

| 1530 | Amide II (N-H Bend) | Peptide backbone. |

| 1230 | C-O-C Stretch | Glycosidic ether linkages. |

| 1050–1150 | C-O Stretch | Sugar alcohols (Fingerprint region). |

Diagnostic Tip: The ratio of the aliphatic C-H stretch (2920 cm⁻¹) to the Amide I band can qualitatively distinguish the lipophilic A2 series from the hydrolytic A3 core (which lacks the fatty acid).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural elucidation. The data below represents the specific chemical shift environment for Teicoplanin A2-5 in DMSO-d₆ .

¹H NMR Data (500 MHz, DMSO-d₆)

Solvent Reference: 2.50 ppm (DMSO).[1] Temperature: 298 K.

A. The Lipid Tail (The A2-5 Differentiator)

This region confirms the identity of the 9-methyldecanoyl chain.

| Shift ( | Multiplicity | Integral | Assignment |

| 0.84 | Doublet ( | 6H | Terminal isopropyl methyls (-(CH₃)₂) |

| 1.10 – 1.35 | Multiplet (Broad) | ~10H | Methylene envelope (-(CH₂)₅-) |

| 1.45 | Multiplet | 1H | Methine (CH) of isopropyl group |

| 2.05 | Triplet | 2H |

B. The Sugar Anomeric Protons

| Shift ( | Multiplicity | Assignment |

| 5.18 | Broad Singlet | Mannose H-1 ( |

| 5.35 | Doublet ( | GlcNAc H-1 ( |

| 5.60 | Doublet ( | N-acyl-GlcNAc H-1 (Lipid attachment site) |

C. The Peptide Core (Aromatic/Amide)

| Shift ( | Region | Description |

| 4.1 – 5.8 | C | |

| 6.2 – 7.8 | Aromatic | Complex overlapping pattern of 4-Hpg, 3-Cl-Tyr.[1] |

| 8.1 – 9.5 | Amide NH | Backbone amides (Exchangeable with D₂O). |

¹³C NMR Highlights (125 MHz, DMSO-d₆)

-

170–175 ppm: Carbonyls (Amide/Acid).

-

100–105 ppm: Anomeric carbons (C-1 of sugars).[1]

-

22.5 ppm: Terminal methyl carbons of the lipid tail (Distinctive for A2-5 vs linear chains).

Experimental Protocols (SOP Framework)

Workflow Diagram

Caption: Integrated analytical workflow for the isolation and validation of Teicoplanin A2-5.

Protocol 1: High-Resolution NMR Acquisition

Rationale: Teicoplanin aggregates in aqueous solution, broadening signals.[1] DMSO-d₆ breaks these aggregates.

-

Sample: Weigh 15–20 mg of lyophilized Teicoplanin A2-5.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Additives: Add 10 µL of TFA-d (Trifluoroacetic acid-d) only if amide resolution is poor (shifts exchangeable protons).

-

Acquisition:

-

Pulse Program: zg30 (standard 30° pulse).

-

Scans (NS): 64 (minimum) for 1H; 1024+ for 13C.

-

Relaxation Delay (D1): 2.0 seconds.

-

-

Processing: Line broadening (LB) = 0.3 Hz. Reference DMSO quintet to 2.50 ppm.

Protocol 2: HPLC-UV Purity Check

Rationale: Ensure the "A2-5" peak is isolated from A2-2 and A2-3.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 0.02 M NaH₂PO₄ in water (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 40% B over 30 minutes.

-

Detection: UV at 220 nm (peptide bond) or 280 nm (aromatic).

-

Criterion: A2-5 typically elutes after A2-2 and A2-3 due to higher hydrophobicity.[1]

References

-

Bernardi, A., et al. (1984).[1] "Chemistry of the teicoplanins." The Journal of Antibiotics, 37(6), 615-620.[1] Link

-

Boc Sciences. (2025). "Teicoplanin and Impurities: Structure and Analysis."

-

Jung, S.J., et al. (2000).[1] "Biosynthetic studies of the glycopeptide teicoplanin by 1H and 13C NMR." Journal of Microbiology and Biotechnology. Link

-

Vimberg, V., et al. (2021).[1] "Teicoplanin: Structure, Mechanism, and Therapeutic Monitoring."[1] Antibiotics.[][3][4][5] Link[1]

-

Babij, N.R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development. Link[1]

Sources

- 1. Teicoplanin-A2-5 | C89H99Cl2N9O33 | CID 16129712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Teicoplanin A2-5 Mode of Binding to D-Ala-D-Ala Residues

[1][2]

Executive Summary: The "Anchor and Lock" Mechanism

Teicoplanin A2-5 represents a pinnacle of glycopeptide evolution, distinguishing itself from its congener Vancomycin through a dual-mode mechanism.[1] While the heptapeptide core provides the thermodynamic "lock" on the D-Ala-D-Ala terminus of peptidoglycan precursors, the A2-5 specific 9-methyldecanoyl lipid tail acts as a membrane "anchor."[1] This guide dissects the molecular mechanics of this interaction, providing researchers with the structural, thermodynamic, and experimental frameworks necessary to evaluate binding efficacy and resistance profiles.[2]

Molecular Architecture of Teicoplanin A2-5

Unlike the generic "Teicoplanin complex" often cited in clinical literature, the A2-5 component possesses a distinct lipophilic profile critical for its superior potency.

The Heptapeptide Core (The Aglycone)

The scaffold consists of seven amino acid residues (AA1–AA7) linked to form a rigid, cup-shaped binding pocket.

-

AA1, AA3: Hydroxyphenylglycine (Hpg).[2]

-

AA4, AA5, AA7: Tyrosine derivatives (Tyr).[2]

-

Cross-linking: The rigidity is enforced by ether bonds between the aromatic rings of AA1–AA3, AA2–AA4, and AA4–AA6, and a C-C bond between AA5–AA7.[2]

The A2-5 Differentiator: The Lipid Tail

The defining feature of Teicoplanin A2-5 is the N-acyl-β-D-glucosamine moiety attached to residue 4.[1]

-

Lipid Identity: 9-methyldecanoyl (iso-C11 fatty acid).[1][2]

-

Function: This aliphatic chain inserts into the bacterial cell membrane, localizing the antibiotic in the periplasmic space. This increases the effective local concentration of the drug near the lipid II precursors, a phenomenon known as membrane-mediated cooperativity .

Mechanistic Deep Dive: The Hydrogen Bonding Network

The binding of Teicoplanin A2-5 to the D-Ala-D-Ala terminus is an enthalpy-driven process mediated by a precise network of five hydrogen bonds.[1] This interaction effectively "caps" the growing peptidoglycan chain, preventing transglycosylation and transpeptidation.[3]

The "Lock" Configuration

The D-Ala-D-Ala substrate docks into the concave face of the antibiotic.[1] The specific atomic interactions are as follows:

| Bond # | Teicoplanin Donor/Acceptor | D-Ala-D-Ala Partner | Interaction Type | Distance (Å) |

| 1 | AA2 (Amide NH) | C-term Carboxylate (O) | H-Bond | ~2.8 |

| 2 | AA3 (Amide NH) | C-term Carboxylate (O) | H-Bond | ~2.9 |

| 3 | AA4 (Amide NH) | C-term Carboxylate (O) | H-Bond | ~2.8 |

| 4 | AA4 (Carbonyl O) | D-Ala (Amide NH) | H-Bond | ~2.9 |

| 5 | AA7 (Amide NH) | D-Ala (Carbonyl O) | H-Bond | ~3.0 |

Visualization of the Binding Network

The following diagram illustrates the logical flow of the binding event and the specific stabilization points.

Figure 1: The "Anchor and Lock" mechanism showing the dual role of the lipid tail and the heptapeptide core in sequestering D-Ala-D-Ala.[1][4]

Thermodynamics and Kinetics

Understanding the binding energetics is crucial for drug development, particularly when optimizing against resistant strains.

Comparative Affinity Data

Teicoplanin A2-5 exhibits significantly higher apparent affinity than Vancomycin, largely due to the membrane anchoring effect which reduces the entropic cost of binding in vivo. However, in solution-phase experiments (where membrane anchoring is absent), the intrinsic affinities are comparable.[2]

| Parameter | Teicoplanin A2-5 | Vancomycin | Notes |

| ~40 – 100 nM | ~1.0 – 3.0 | A2-5 binds tighter even in solution due to hydrophobic enclosure.[1][2] | |

| -11 to -13 kcal/mol | -9 to -11 kcal/mol | Driven by H-bond formation.[1][2] | |

| Negative (Unfavorable) | Negative (Unfavorable) | Loss of conformational freedom upon binding.[1] | |

| Fast ( | Moderate | Anchoring increases effective collision frequency.[1][2] |

The Resistance Shift (D-Ala-D-Lac)

In VanA-type resistance, the terminal D-Ala is replaced by D-Lactate (D-Lac).[1][2][5] This substitutes an amide (NH) with an ester (O).[1][2]

Experimental Protocols for Binding Quantification

To validate Teicoplanin A2-5 binding, researchers should employ Isothermal Titration Calorimetry (ITC) for thermodynamics and Surface Plasmon Resonance (SPR) for kinetics.[1][2]

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: Determine stoichiometry (

Workflow:

-

Ligand Preparation: Dissolve D-Ala-D-Ala peptide (model substrate, e.g.,

-diacetyl-Lys-D-Ala-D-Ala) in 10 mM HEPES, 150 mM NaCl, pH 7.4. Concentration: 1.0 mM. -

Macromolecule Preparation: Dissolve Teicoplanin A2-5 in the exact same buffer to prevent heat of dilution artifacts. Concentration: 0.1 mM.

-

Setup: Load Teicoplanin into the sample cell and the peptide into the injection syringe.

-

Titration: Perform 20 injections of 2

L each at 25°C. -

Analysis: Fit data to a "One Set of Sites" model.

-

Self-Validation Check: The first injection is usually discarded due to diffusion. Ensure the molar ratio saturates at 1:1.

-

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: Measure real-time association (

Workflow Diagram:

Figure 2: SPR workflow for kinetic characterization. Immobilizing the peptide is preferred over immobilizing the antibiotic to avoid steric occlusion of the binding pocket.

References

-

Structure and Binding Mechanism

-

Teicoplanin Components and Chemistry

-

Thermodynamics of Binding

-

Membrane Anchoring and Cooperativity

-

Resistance Mechanisms (VanA)

Sources

- 1. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Teicoplanin-A2-5 | C89H99Cl2N9O33 | CID 16129712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 4. Elucidation of Teicoplanin Interactions with Drug Targets Related to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Teicoplanin A2-5

Foreword: Situating Teicoplanin in Modern Antimicrobial Strategy

In an era where antimicrobial resistance presents a formidable challenge to global health, a nuanced understanding of established therapeutic agents is paramount. Teicoplanin, a glycopeptide antibiotic, remains a cornerstone in the management of severe Gram-positive bacterial infections. This guide provides a detailed exploration of the antibacterial spectrum of Teicoplanin, with a particular focus on its most active components, the A2 complex, and specifically A2-5. As researchers, clinicians, and drug development professionals, a granular appreciation of its activity, mechanisms, and the methodologies for its evaluation is critical for its optimal use and the development of future antimicrobial strategies. This document is structured to provide not just data, but a cohesive narrative that explains the causality behind its spectrum of activity and the experimental choices made in its assessment.

The Molecular Architecture and Mechanism of Action of Teicoplanin

Teicoplanin is a complex of several glycopeptide compounds produced by the fermentation of Actinoplanes teichomyceticus. The core structure consists of a heptapeptide backbone, and the different components are distinguished by the length and structure of their fatty acid side chains.[1] The five major components are designated Teicoplanin A2-1 through A2-5, with the A2 complex being recognized as the most biologically active moiety.[2] Teicoplanin A2-5 is the most non-polar of these, a characteristic that influences its pharmacokinetic and pharmacodynamic properties.[3][4]

The bactericidal effect of Teicoplanin is achieved through the inhibition of bacterial cell wall biosynthesis.[5][6] This mechanism is highly specific to Gram-positive bacteria due to the accessibility of its target, the peptidoglycan layer.

The D-Ala-D-Ala Target: A Molecular Embrace

Teicoplanin's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[7] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[7][8][9] This binding event is a form of molecular sequestration, preventing these precursors from being incorporated into the growing peptidoglycan chain.

The interaction between Teicoplanin and the D-Ala-D-Ala motif is characterized by the formation of five hydrogen bonds, creating a stable complex.[10] This molecular "capping" of the precursor sterically hinders the two crucial enzymatic steps in cell wall synthesis:

-

Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits.

-

Transpeptidation: The formation of peptide cross-links between adjacent glycan chains.[7]

By inhibiting these processes, Teicoplanin effectively halts the construction of a stable cell wall, leading to a loss of structural integrity, increased susceptibility to osmotic lysis, and ultimately, bacterial cell death.[7]

Diagram illustrating Teicoplanin's inhibition of bacterial cell wall synthesis.

The Antibacterial Spectrum of Teicoplanin: A Focus on Gram-Positive Pathogens

Teicoplanin's activity is almost exclusively directed against Gram-positive bacteria, both aerobic and anaerobic.[11] It has no clinically significant activity against Gram-negative organisms.[11] This specificity is a direct result of its mechanism of action; the outer membrane of Gram-negative bacteria prevents glycopeptides from reaching their peptidoglycan target.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of Teicoplanin against key Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of Teicoplanin against Staphylococcus aureus

| Isolate Phenotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | Not Specified | Not Reported | >1 | Not Specified | [12] |

| Methicillin-Susceptible S. aureus (MSSA) | Not Specified | Not Reported | <1 | Not Specified | [12] |

Table 2: In Vitro Activity of Teicoplanin against Enterococcus Species

| Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| Enterococcus faecalis | 370 | 0.125 | 0.25 | ≤0.06 - >2 | [13] |

| Enterococcus faecium | 117 | 0.5 | 1 | 0.25 - 1 | [13] |

Table 3: In Vitro Activity of Teicoplanin against Clostridium difficile

| Number of Isolates | MIC Range (mg/L) | Comparative Agent MIC Range (mg/L) | Reference |

| 30 | 0.03 - 0.25 | Vancomycin: 0.5 - 4 | [5] |

| Not Specified | 0.023 - 0.75 | Vancomycin: 0.5 - 3 | [14] |

Key Insights from Susceptibility Data:

-

Potent Anti-Staphylococcal Activity: Teicoplanin demonstrates significant activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[12][15][16]

-

Superiority against certain Enterococci: Teicoplanin is often more potent in vitro against Enterococcus faecalis than vancomycin.[2][13]

-

High Efficacy against Clostridium difficile: Teicoplanin consistently shows lower MIC values against C. difficile compared to vancomycin, making it a valuable therapeutic option for C. difficile infection (CDI).[5][6][14]

-

Broad Gram-Positive Coverage: Its spectrum also includes streptococci, Corynebacterium spp., and various anaerobic Gram-positive bacteria.[1][16]

Mechanisms of Resistance to Teicoplanin

While resistance to Teicoplanin is not as widespread as with some other antibiotic classes, it is a significant clinical concern. The primary mechanism of acquired resistance involves the alteration of the drug's target site.

Alteration of the D-Ala-D-Ala Terminus

The most well-characterized mechanism of resistance involves the substitution of the terminal D-alanine of the peptidoglycan precursor with D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[7] This change is mediated by a cluster of van genes.[17] The substitution of D-lactate for D-alanine results in the loss of a crucial hydrogen bond between the glycopeptide and the precursor, significantly reducing the binding affinity of Teicoplanin.[7]

Methodologies for Determining Teicoplanin's Antibacterial Spectrum

The accurate in vitro determination of Teicoplanin's activity is essential for guiding clinical therapy and for surveillance of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for these evaluations.[10][18][19]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the reference method for determining the MIC of an antimicrobial agent.[20]

Principle: Serial two-fold dilutions of Teicoplanin are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of Teicoplanin that inhibits visible bacterial growth after incubation.[20]

Step-by-Step Methodology:

-

Preparation of Teicoplanin Stock Solution: Prepare a stock solution of Teicoplanin in sterile distilled water to a concentration of 1280 µg/mL.[11]

-